Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate
CAS No.: 145079-07-8
Cat. No.: VC21154816
Molecular Formula: C14H13N3O4
Molecular Weight: 287.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145079-07-8 |
|---|---|
| Molecular Formula | C14H13N3O4 |
| Molecular Weight | 287.27 g/mol |
| IUPAC Name | ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate |
| Standard InChI | InChI=1S/C14H13N3O4/c1-2-21-14(18)10-3-5-11(6-4-10)16-12-7-8-15-9-13(12)17(19)20/h3-9H,2H2,1H3,(H,15,16) |
| Standard InChI Key | FSQOLWFPBSQEJP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Properties
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate is an organic compound belonging to both the benzoate and pyridine chemical classes. The compound is characterized by several identifiers that help in its unambiguous recognition in chemical databases and literature.
Basic Identifiers
The compound is recognized by various standard chemical identifiers that ensure its proper classification and identification in chemical databases:
| Identifier | Value |
|---|---|
| CAS Registry Number | 145079-07-8 |
| PubChem CID | 4351334 |
| Molecular Formula | C14H13N3O4 |
| Molecular Weight | 287.27 g/mol |
| IUPAC Name | ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate |
The compound was first entered into chemical databases on September 14, 2005, with the most recent modification recorded on March 1, 2025 .
Structural Characteristics
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate possesses a distinctive molecular architecture featuring several functional groups that contribute to its chemical behavior:
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A benzoate ester group (ethyl 4-benzoate)
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An amino (-NH-) linking group
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A nitropyridine moiety (3-nitropyridin-4-yl)
This specific arrangement creates a molecule with both electron-donating and electron-withdrawing regions, influencing its reactivity and binding properties in biological systems. The nitro group attached to the pyridine ring at position 3 imparts significant electron-withdrawing character, while the amino group provides electron-donating effects, creating an electronic push-pull system within the molecule.
Chemical Notations
For computational chemistry and database purposes, the compound can be represented by several standardized notations:
| Notation Type | Value |
|---|---|
| InChI | InChI=1S/C14H13N3O4/c1-2-21-14(18)10-3-5-11(6-4-10)16-12-7-8-15-9-13(12)17(19)20/h3-9H,2H2,1H3,(H,15,16) |
| InChIKey | FSQOLWFPBSQEJP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2)N+[O-] |
These notations facilitate computational analysis, database searching, and structural comparison with related compounds .
Synthesis Methods
The preparation of Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate involves specific synthetic routes that typically employ palladium-catalyzed cross-coupling reactions.
Standard Synthetic Route
The most common synthesis method involves a nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and ethyl 4-aminobenzoate. This reaction requires specific catalysts and conditions to proceed efficiently:
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Reactants: 2-chloro-3-nitropyridine and ethyl 4-aminobenzoate
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Catalyst: Palladium diacetate
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Ligand: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
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Base: Potassium carbonate
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Additive: Sodium iodide
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Solvent: Toluene
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Temperature: 110°C
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Duration: Several hours
The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, where the palladium facilitates the substitution of the chlorine atom with the amino group of ethyl 4-aminobenzoate.
Alternative Synthesis Approaches
While the palladium-catalyzed route is most common, alternative approaches may involve:
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Microwave-assisted synthesis to reduce reaction time and increase yield
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Flow chemistry techniques for continuous production
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Green chemistry approaches using environmentally friendly solvents and catalysts
These alternative methods aim to improve reaction efficiency, reduce waste, and enhance the sustainability of the synthesis process.
Chemical Reactivity
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate displays diverse chemical reactivity patterns due to its multiple functional groups.
Types of Reactions
The compound can undergo several types of chemical transformations:
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Reduction: The nitro group can be reduced to an amino group using appropriate reducing agents
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Substitution: Both the pyridine and benzene rings can undergo various substitution reactions
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Oxidation: The amino linkage and ethyl ester can be oxidized under appropriate conditions
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Hydrolysis: The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid
Reactive Sites
The molecule contains several reactive sites that contribute to its chemical behavior:
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The nitro group on the pyridine ring - susceptible to reduction
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The amino linkage - potential site for substitution or oxidation
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The ethyl ester group - subject to hydrolysis or transesterification
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The pyridine nitrogen - potential site for protonation or coordination with metals
These reactive sites make the compound versatile in various chemical transformations and contribute to its utility in medicinal chemistry.
Mechanism of Action
The biological activity of Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate involves specific molecular interactions with biological targets.
Molecular Interactions
The compound's mechanism of action typically involves:
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The nitropyridine moiety can undergo reduction to form reactive intermediates in biological systems
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These intermediates can interact with biological macromolecules, including proteins and nucleic acids
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The interactions can lead to inhibition of enzyme activity or disruption of cellular processes
Structure-Activity Relationships
The specific arrangement of functional groups contributes to the compound's biological activity:
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The nitro group serves as a pharmacophore for certain antimicrobial activities
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The amino linkage provides hydrogen bonding capabilities for target recognition
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The benzoate ester contributes to membrane permeability and pharmacokinetic properties
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The pyridine ring offers a scaffold for potential π-stacking interactions with aromatic residues in target proteins
Understanding these structure-activity relationships is crucial for developing derivatives with enhanced biological activities.
Scientific Research Applications
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate has significant applications in various scientific research domains.
Medicinal Chemistry Applications
In medicinal chemistry, the compound serves several important functions:
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As an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and antiviral activities
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As a building block for creating libraries of compounds for structure-activity relationship studies
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In the development of targeted therapies for specific diseases
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As a scaffold for designing enzyme inhibitors
Materials Science Applications
Beyond medicinal chemistry, the compound may find applications in materials science:
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As a precursor for synthesizing compounds with photophysical properties
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In the development of organic electronic materials
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As a component in specialized polymers or materials with specific reactivity patterns
These diverse applications highlight the versatility and importance of this compound in scientific research.
Comparison with Similar Compounds
Understanding the relationship between Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate and structurally related compounds provides valuable insights into structure-activity relationships.
Structural Analogues
Several compounds share structural similarities with Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate but differ in key aspects:
| Compound | CAS Number | Key Structural Difference | Molecular Weight |
|---|---|---|---|
| Ethyl 4-amino-3-nitrobenzoate | 76918-64-4 | Lacks pyridine ring; nitro and amino groups on benzene ring | 210.19 g/mol |
| Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate | 78750-62-6 | Nitro group at position 2 of pyridine ring instead of position 4 | 287.27 g/mol |
| Ethyl 2-amino-3-nitro-benzoate | 61063-11-4 | Different substitution pattern on benzene ring | 210.19 g/mol |
These structural analogues may exhibit different chemical and biological properties, highlighting the importance of the specific arrangement of functional groups in determining activity .
Functional Comparisons
The functional differences between these compounds result in distinct chemical and biological profiles:
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The position of the nitro group on the pyridine ring affects the electron distribution and reactivity
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The presence or absence of the pyridine ring influences the compound's solubility and binding properties
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Different substitution patterns on the benzene ring impact the electronic properties and steric factors
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Variations in the linking groups between rings alter the conformational flexibility and target recognition
These functional comparisons provide valuable insights for designing derivatives with optimized properties for specific applications.
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